
AMPA receptor antagonist-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AMPA receptors (AMPARs) are ionotropic glutamate receptors critical for fast excitatory neurotransmission. Dysregulation of AMPAR activity is implicated in neurological disorders such as epilepsy, ischemia, and neurodegenerative diseases. AMPA receptor antagonists are therapeutic candidates that inhibit excessive receptor activation, offering neuroprotection and anticonvulsant effects.
"AMPA receptor antagonist-3" (hereafter referred to as Antagonist-3) is a quinoxaline-derived compound identified for its competitive AMPAR inhibition. Structurally, it features a 7-chloro-4,5-dihydro-4-oxo-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylate core with heteroaryl substitutions at the 9-position . While Antagonist-3 exhibits moderate AMPAR affinity (IC₅₀ ~5–10 µM), it displays mixed binding to glycine/NMDA receptors, limiting its selectivity . Molecular docking studies suggest its binding mechanism involves interactions with the AMPAR ligand-binding domain (LBD), particularly residues in the GluA2 subunit .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AMPA receptor antagonist-3 typically involves the use of quinoxaline-2,3-dione derivatives. The synthetic route includes the following steps:
Formation of Quinoxaline Core: The reaction of o-phenylenediamine with glyoxal or its derivatives under acidic conditions to form the quinoxaline core.
Functionalization: Introduction of various functional groups at specific positions on the quinoxaline ring to enhance the antagonist activity. This step often involves reactions such as nitration, reduction, and alkylation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Automated Purification Systems: For efficient separation and purification of the final product.
Quality Control: Rigorous testing to ensure the compound meets the required specifications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can be carried out to introduce different functional groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation Products: Oxidized derivatives of the quinoxaline ring.
Reduction Products: Reduced forms of the functional groups on the quinoxaline ring.
Substitution Products: Various substituted quinoxaline derivatives with enhanced antagonist activity.
Scientific Research Applications
Neuroprotection
Mechanism and Efficacy:
Research indicates that AMPA receptor antagonist-3 exhibits neuroprotective effects against excitotoxicity, a condition where excessive glutamate leads to neuronal injury and death. In vitro studies have demonstrated that this compound can prevent neuronal cell death in models of oxidative stress and neurotoxicity.
Case Study:
A study involving neuroblastoma cell lines (SH-SY5Y and IMR-32) showed that this compound significantly reduced cell death induced by neurotoxic agents like 6-hydroxydopamine. The results indicated a protective effect against oxidative stress, highlighting its potential use in neurodegenerative diseases such as Parkinson's disease .
Antidepressant Effects
Research Insights:
Recent studies have explored the antidepressant potential of AMPA receptor antagonists, including this compound. The modulation of glutamate transmission has been linked to mood regulation, making these compounds relevant in treating depressive disorders.
Experimental Evidence:
In animal models, the administration of this compound demonstrated significant antidepressant-like effects in behavioral tests such as the forced swim test. These effects were found to be mediated through interactions with serotonergic systems, suggesting a complex interplay between glutamate signaling and mood regulation .
Pain Management
Potential Applications:
The role of AMPA receptors in pain pathways has led to investigations into the use of AMPA receptor antagonists for managing neuropathic pain. By inhibiting excitatory signaling within pain pathways, these compounds may provide relief for patients suffering from chronic pain conditions.
Evidence from Studies:
Preclinical studies have shown that AMPA receptor antagonists can effectively reduce pain responses in models of neuropathic pain. Further research is necessary to evaluate the long-term efficacy and safety of these compounds in clinical settings .
Mechanism of Action
AMPA receptor antagonist-3 exerts its effects by binding to the ligand-binding domain of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, preventing the binding of glutamate. This inhibition blocks the ion flow through the receptor, reducing neuronal excitation. The molecular targets include the GluA1-GluA4 subunits of the receptor, and the pathways involved are primarily related to synaptic transmission and plasticity.
Comparison with Similar Compounds
Comparison with Similar AMPA Receptor Antagonists
Structural Analogs: Quinoxaline Derivatives
Key structural differences include:
- 9-Position substitution : TQX-173 has a 1,2,4-triazol-4-yl group, enhancing hydrophobic interactions with the LBD.
- Carboxylate group : Essential for ionic bonding with Arg485 in the GluA2 subunit.
Compound | AMPAR IC₅₀ (µM) | NMDA/Glycine Affinity | Selectivity (AMPAR vs. NMDA) |
---|---|---|---|
Antagonist-3 | 5–10 | Moderate | Low |
TQX-173 | 0.2 | Negligible | High |
Antagonist-3’s reduced potency compared to TQX-173 is attributed to its bulkier 9-heteroaryl substituent, which may sterically hinder optimal LBD engagement .
Dual NMDA/AMPA Antagonists
LY2464921 () is a decahydroisoquinoline-3-carboxylic acid derivative acting as a dual NMDA/AMPA antagonist. Unlike Antagonist-3, LY2464921 binds competitively to both receptors, with AMPAR IC₅₀ = 0.8 µM and NMDAR IC₅₀ = 1.2 µM . Its tetrazole group enhances binding via hydrogen bonding with Thr480 in the AMPAR LBD.
Key Differences :
- Mechanism : LY2464921 targets the glycine site on NMDARs, whereas Antagonist-3 lacks significant glycine-site activity.
- Therapeutic Profile : Dual antagonism may broaden neuroprotective applications but increases off-target risks, such as motor impairment .
Phenylalanine-Based Antagonists
Phenylalanine derivatives () represent a distinct class with high AMPAR selectivity. For example, Compound 1 (3′-OH, 5-NO₂-6-Cl substitution) exhibits AMPAR Ki = 0.92 µM and >100-fold selectivity over NMDA/kainate receptors . The 3′-hydroxy group forms a critical hydrogen bond with Glu705 in the LBD, while nitro and chloro groups enhance hydrophobic packing .
Feature | Antagonist-3 | Compound 1 |
---|---|---|
Core Structure | Quinoxaline | Phenylalanine |
AMPAR Affinity | Moderate (5–10 µM) | High (0.92 µM) |
Selectivity | Low | High |
Neuroprotection (In Vivo) | Not reported | Significant |
Isoxazole-Based Antagonists
ATOA and ATPO () are carboxy- and phosphono-substituted isoxazole derivatives. ATOA (tert-butyl substitution) shows AMPAR IC₅₀ = 0.05 µM, surpassing Antagonist-3 in potency. The phosphonic acid group in ATPO enhances charge interactions with the LBD, though it reduces blood-brain barrier permeability .
Pharmacological and Therapeutic Implications
- Antagonist-3 : Mixed receptor affinity limits clinical utility, but its scaffold is a template for structural optimization.
- TQX-173 and Phenylalanine Derivatives : High selectivity supports epilepsy trials (e.g., perampanel, a clinically approved AMPAR antagonist) .
- Dual Antagonists: Potential in ischemia but require careful dosing to avoid CNS depression .
Biological Activity
AMPA receptor antagonist-3 (AMPA-R-A3) is a compound of significant interest in the field of neuroscience due to its role in modulating glutamatergic transmission. This article delves into the biological activity of AMPA-R-A3, including its mechanisms of action, therapeutic implications, and relevant case studies.
AMPA receptors are a subtype of ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system. Antagonists like AMPA-R-A3 inhibit these receptors, thereby reducing excitatory neurotransmission. This inhibition can be noncompetitive, meaning that the antagonist binds to a site other than the agonist binding site, altering receptor function without directly competing with glutamate.
Pharmacological Profile
The pharmacological profile of AMPA-R-A3 has been characterized through various studies. Key findings include:
- Noncompetitive Inhibition : AMPA-R-A3 exhibits noncompetitive antagonism, which means its inhibitory effects are not influenced by the concentration of glutamate present. This characteristic is crucial for maintaining efficacy across varying synaptic conditions .
- Potency and Selectivity : Research indicates that AMPA-R-A3 displays high selectivity for AMPA receptors over other glutamate receptor subtypes, minimizing off-target effects .
Biological Activity Data
The biological activity of AMPA-R-A3 has been evaluated through various in vitro and in vivo studies. Below is a summary table of key findings:
Case Studies
- Seizure Management : In a multicenter trial, patients treated with AMPA-R-A3 showed a marked decrease in seizure frequency compared to placebo controls. The study reported a 30% reduction in seizure episodes among participants receiving the drug at therapeutic doses .
- Neuroprotection : Another study examined the effects of AMPA-R-A3 on neuroblastoma cells exposed to 6-hydroxydopamine (6-OHDA), a neurotoxin associated with Parkinson's disease. Results indicated that AMPA-R-A3 significantly protected these cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative disorders .
Q & A
Basic Research Questions
Q. How does AMPA receptor antagonist-3 modulate synaptic transmission compared to other AMPA receptor antagonists?
this compound acts as a noncompetitive antagonist, binding to an allosteric site distinct from the glutamate recognition site, thereby inhibiting receptor activation without direct competition with endogenous ligands. This mechanism contrasts with competitive antagonists like CNQX or DNQX, which block the orthosteric ligand-binding domain . Methodologically, distinguishing noncompetitive antagonism involves electrophysiological assays (e.g., measuring inhibition of AMPA-induced currents in transfected HEK cells) and radioligand displacement studies using tritiated GYKI 52466, a reference noncompetitive antagonist .
Q. What experimental models are suitable for evaluating the efficacy of this compound in neuroprotection?
In vitro models include primary neuronal cultures subjected to glutamate excitotoxicity or oxygen-glucose deprivation (OGD), where antagonist-3’s neuroprotective effects can be quantified via lactate dehydrogenase (LDH) release or calcium imaging. In vivo, rodent models of epilepsy (e.g., pentylenetetrazole-induced seizures) or ischemic stroke (middle cerebral artery occlusion) are relevant. Antagonist-3’s efficacy in reducing infarct volume or seizure severity should be compared to TARP γ-8-dependent antagonists like LY3130481, which show hippocampal selectivity .
Q. How can researchers distinguish competitive vs. noncompetitive antagonism for this compound in vitro?
Key methods include:
- Schild regression analysis : A linear plot suggests competitive antagonism, while noncompetitive mechanisms show reduced maximal response without shifts in EC50 .
- Voltage-clamp fluorometry : Detects conformational changes in the ligand-binding domain during antagonist binding .
- Radioligand binding assays : Competitive antagonists displace agonists (e.g., 3H-AMPA), whereas noncompetitive antagonists like antagonist-3 do not .
Advanced Research Questions
Q. What role do auxiliary proteins like TARP γ-8 play in the selectivity and efficacy of this compound?
TARP γ-8, highly expressed in the hippocampus, modulates AMPA receptor trafficking and gating. Antagonist-3’s dependency on TARP γ-8 can be tested using transgenic models (e.g., TARP γ-8 knockout mice) or heterologous expression systems (HEK cells co-expressing GluA1-4 and TARPs). Electrophysiological recordings in these systems reveal whether antagonist-3’s inhibitory effects require TARP interaction, as seen with LY3130481, which shows reduced motor side effects due to regional specificity .
Q. How can contradictions in neuroprotective efficacy across preclinical models be addressed?
Discrepancies often arise from differences in model systems (e.g., cortical vs. hippocampal neuronal cultures) or pharmacokinetic factors (e.g., blood-brain barrier penetration). To resolve these:
- Pharmacokinetic profiling : Measure brain-to-plasma ratios and unbound fractions using microdialysis in rodents .
- Dose-response studies : Compare ED50 values in seizure models (e.g., maximal electroshock vs. kindling) to identify context-dependent efficacy .
- Biomarker analysis : Quantify synaptic AMPA receptor subunit phosphorylation (e.g., GluA1 Ser831) as a functional readout .
Q. What methodological considerations are critical for pharmacokinetic profiling of this compound in preclinical studies?
- CYP450 metabolism : Use liver microsomes from multiple species (rat, human) to identify primary metabolic pathways (e.g., CYP3A4 involvement) and potential drug-drug interactions .
- Plasma protein binding : Equilibrium dialysis or ultrafiltration to determine unbound fractions, critical for correlating plasma levels with CNS exposure .
- Half-life determination : Calculate effective half-life (t½,eff) in repeat-dose studies to account for autoinduction or enzyme saturation .
Translational Research Questions
Q. How does this compound compare to clinically evaluated AMPA antagonists like perampanel?
Perampanel, a noncompetitive antagonist with a bipyridinone core, shares mechanistic similarities but differs in pharmacokinetics (e.g., CYP3A4-dependent metabolism, t½ = 105 h in humans). Antagonist-3’s patent-derived structure (US20070027143A1) suggests distinct pharmacophores, which can be compared via molecular docking studies targeting the allosteric site . Preclinically, perampanel’s broad-spectrum antiseizure activity and motor impairment profile provide a benchmark for antagonist-3’s therapeutic index .
Q. What strategies can enhance the therapeutic index of this compound in epilepsy treatment?
- TARP-dependent targeting : Design analogs selective for TARP γ-8 to restrict action to the hippocampus, minimizing cerebellar side effects .
- Prodrug development : Improve water solubility (e.g., phosphate esters) to mitigate renal toxicity observed with earlier AMPA antagonists .
- Combination therapy : Co-administer with NMDA receptor modulators (e.g., neboglamine hydrochloride) to synergistically reduce excitotoxicity .
Q. Data Analysis and Reproducibility
Q. How should researchers address variability in electrophysiological data when testing this compound?
- Internal controls : Include reference antagonists (e.g., GYKI 52466) in each experiment to normalize batch-to-batch variability .
- Blinded analysis : Use automated spike-sorting software for unbiased measurement of AMPA receptor currents .
- Replication across systems : Validate findings in both recombinant receptors (HEK cells) and native tissue (acute brain slices) .
Q. What are the limitations of using this compound in behavioral studies?
- Off-target effects : Screen for activity at related receptors (e.g., kainate or NMDA receptors) using radioligand panels .
- Cognitive assays : Avoid paradigms reliant on hippocampal-dependent memory (e.g., Morris water maze) if TARP γ-8 dependency reduces hippocampal activity .
- Dose optimization : Conduct plasma exposure-response modeling to avoid supra-therapeutic dosing, which may confound behavioral outcomes .
Properties
Molecular Formula |
C20H19N5O2S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-methyl-4-[(8R)-8-methyl-7-(1,3,4-thiadiazol-2-yl)-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl]aniline |
InChI |
InChI=1S/C20H19N5O2S/c1-11-5-13(3-4-16(11)21)19-15-8-18-17(26-10-27-18)7-14(15)6-12(2)25(24-19)20-23-22-9-28-20/h3-5,7-9,12H,6,10,21H2,1-2H3/t12-/m1/s1 |
InChI Key |
HCOJNYUPUOBYDH-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC3=C(C=C2C(=NN1C4=NN=CS4)C5=CC(=C(C=C5)N)C)OCO3 |
Canonical SMILES |
CC1CC2=CC3=C(C=C2C(=NN1C4=NN=CS4)C5=CC(=C(C=C5)N)C)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.